molecular formula C15H16N4O B14868744 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol

2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol

Cat. No.: B14868744
M. Wt: 268.31 g/mol
InChI Key: WMNVLJLFYCKAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol is a complex organic compound that features both indole and pyrimidine moieties. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, while the pyrimidine ring is a fundamental component of nucleic acids. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the pyrimidine ring can mimic nucleic acid structures, allowing the compound to interfere with DNA and RNA processes . This dual functionality makes it a versatile compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(1H-indol-3-yl)ethyl)amino)-6-methylpyrimidin-4-ol is unique due to its combination of indole and pyrimidine moieties, which allows it to participate in a wide range of chemical and biological interactions. This dual functionality is not commonly found in similar compounds, making it a valuable subject for research and development .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)ethylamino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H16N4O/c1-10-8-14(20)19-15(18-10)16-7-6-11-9-17-13-5-3-2-4-12(11)13/h2-5,8-9,17H,6-7H2,1H3,(H2,16,18,19,20)

InChI Key

WMNVLJLFYCKAQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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